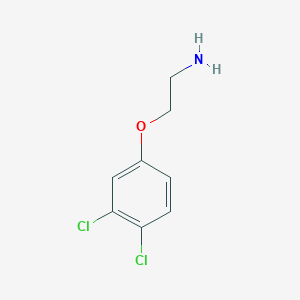
3-Nitro-4-(trifluoromethoxy)benzoic acid
Descripción general
Descripción
3-Nitro-4-(trifluoromethoxy)benzoic acid is a useful research compound. Its molecular formula is C8H4F3NO5 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Photophysical Properties in Coordination Compounds
- Research indicates that derivatives of 3-nitro-4-(trifluoromethoxy)benzoic acid, like 3-nitro-4-benzyloxy benzoic acid, have been used to test the influence of electron withdrawing substituents on the photophysical properties of lanthanide coordination compounds. The presence of an electron-withdrawing group at this position significantly decreases the overall sensitization efficiency of Tb(3+)-centered luminescence due to dissipation of the excitation energy by means of a pi*-n transition of the NO(2) substituent (Sivakumar et al., 2010).
Crystallographic and Spectroscopic Characterization
- Studies have been conducted on isomers of nitro trifluoromethyl benzoic acid, including 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid, to understand their steric interactions and how the trifluoromethyl group influences the overall structure (Diehl III et al., 2019).
Luminescence Sensitization
- Thiophenyl-derivatized nitrobenzoic acid ligands, related to this compound, have been evaluated as potential sensitizers of Eu(III) and Tb(III) luminescence, indicating their relevance in developing luminescent materials (Viswanathan & Bettencourt-Dias, 2006).
Hydrolysis Studies
- The hydrolysis of 4-nitro-2-(trifluoroacetylamino)benzoic acid, a compound closely related to this compound, has been extensively studied, providing insights into the behavior of such compounds in various pH conditions (Broxton, 1984).
Synthesis of Antitubercular Precursors
- Compounds like 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid, closely related to this compound, have been characterized as precursors in the synthesis of new antituberculosis drug candidates, illustrating the compound's potential in medicinal chemistry (Richter et al., 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known to inhibitCYP1A2 , a member of the cytochrome P450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.
Mode of Action
Given its inhibitory effect on cyp1a2, it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .
Biochemical Pathways
Considering its inhibitory effect on cyp1a2, it may impact pathways involving the metabolism of drugs and other xenobiotics .
Pharmacokinetics
The pharmacokinetic properties of 3-Nitro-4-(trifluoromethoxy)benzoic acid include high gastrointestinal absorption and non-permeability to the blood-brain barrier . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests it has some degree of solubility in lipids .
Result of Action
Its inhibition of cyp1a2 could potentially affect the metabolism of certain drugs and other substances within the body .
Análisis Bioquímico
Biochemical Properties
3-Nitro-4-(trifluoromethoxy)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . For example, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the MAPK signaling pathway, leading to altered gene expression and changes in cellular responses to external stimuli . Additionally, it can impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For example, the compound can inhibit the activity of cytochrome P450 enzymes by binding to their heme group, preventing the enzyme from catalyzing its substrate . Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its effectiveness in research . Over time, the compound may degrade, leading to a decrease in its inhibitory activity . Long-term studies have shown that the compound can have lasting effects on cellular function, even after its degradation . For instance, prolonged exposure to the compound can result in sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . Additionally, high doses of the compound can result in toxic or adverse effects, such as liver damage and altered metabolic function .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation . The compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels . For example, inhibition of cytochrome P450 enzymes can result in the accumulation of unmetabolized substrates, affecting overall metabolic balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in certain cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on enzyme activity and cellular metabolism . The localization of the compound can also influence its stability and degradation, affecting its overall efficacy .
Propiedades
IUPAC Name |
3-nitro-4-(trifluoromethoxy)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F3NO5/c9-8(10,11)17-6-2-1-4(7(13)14)3-5(6)12(15)16/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBCQTKUSLDFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90595253 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
784-77-0 | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90595253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Nitro-4-(trifluoromethoxy)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Chloro-2-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B1320658.png)
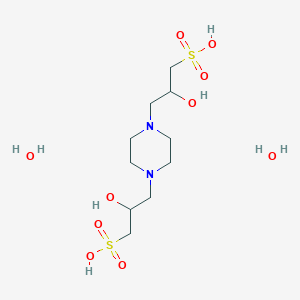
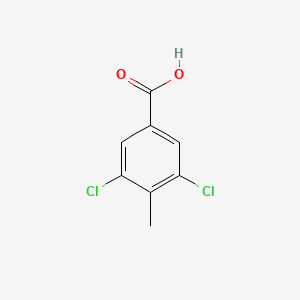
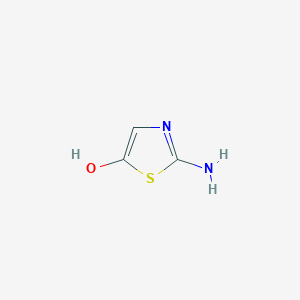
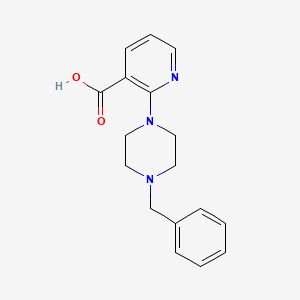
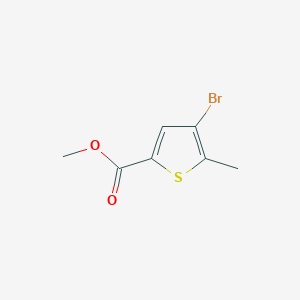

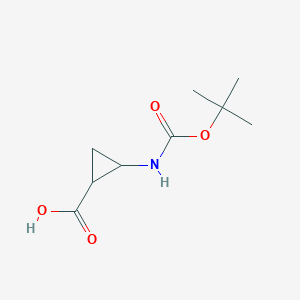
![anti-7-Hydroxy-2-azabicyclo[2.2.1]heptane](/img/structure/B1320673.png)


